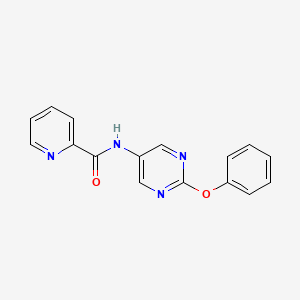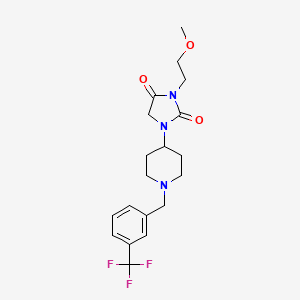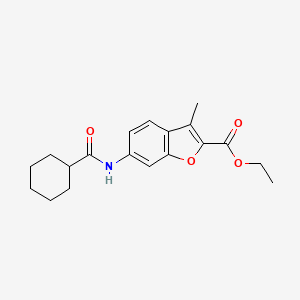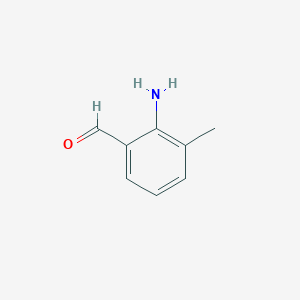
N-(2-苯氧基嘧啶-5-基)吡啶甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-phenoxypyrimidin-5-yl)picolinamide: is a chemical compound that belongs to the class of picolinamides It is characterized by the presence of a phenoxypyrimidine moiety attached to a picolinamide backbone
科学研究应用
Chemistry: N-(2-phenoxypyrimidin-5-yl)picolinamide is used as a building block in organic synthesis. It can be employed in the preparation of various heterocyclic compounds and as a ligand in coordination chemistry .
Biology: In biological research, this compound may be used to study enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: The compound’s structural features make it a candidate for drug development, particularly in designing molecules with potential therapeutic effects.
Industry: In the industrial sector, N-(2-phenoxypyrimidin-5-yl)picolinamide can be used in the synthesis of advanced materials and as a precursor for the production of specialty chemicals.
作用机制
Target of Action
The primary target of N-(2-phenoxypyrimidin-5-yl)picolinamide is the lipid-transfer protein Sec14 . Sec14 is a crucial protein involved in the regulation of phospholipid metabolism and is essential for cellular processes such as vesicle trafficking .
Mode of Action
N-(2-phenoxypyrimidin-5-yl)picolinamide interacts with its target, Sec14, by selectively inhibiting its function . This selective inhibition is achieved through the compound’s specific binding to the protein, which has been confirmed by the solving of the first Sec14-inhibitor co-crystal structure .
Biochemical Pathways
The inhibition of Sec14 by N-(2-phenoxypyrimidin-5-yl)picolinamide affects the phospholipid metabolism pathway . As Sec14 is a lipid-transfer protein, its inhibition disrupts the normal transfer of lipids, leading to downstream effects on cellular processes that rely on lipid transfer, such as vesicle trafficking .
Result of Action
This selective inhibition leads to antifungal activity, making N-(2-phenoxypyrimidin-5-yl)picolinamide a potential candidate for antifungal drug development .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-phenoxypyrimidin-5-yl)picolinamide typically involves the condensation of picolinamide with 2-phenoxypyrimidine. One common method employs palladium-catalyzed reactions. For instance, a sequential reaction of picolinamide with benzaldehydes promoted by palladium trifluoroacetate (Pd(TFA)2) in n-octane has been reported . This cascade reaction involves the condensation of picolinamide and two aldehyde molecules, promoted by trifluoroacetic acid generated in situ from Pd(TFA)2.
Industrial Production Methods: While specific industrial production methods for N-(2-phenoxypyrimidin-5-yl)picolinamide are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, catalysts, and solvents to ensure high yield and purity.
化学反应分析
Types of Reactions: N-(2-phenoxypyrimidin-5-yl)picolinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols.
相似化合物的比较
N-(2-(1H-pyrazol-1-yl)phenyl)-picolinamide: This compound features a pyrazole moiety instead of a phenoxypyrimidine group.
2-(Pyridin-2-yl)oxazoles: These compounds are structurally related but contain an oxazole ring instead of a picolinamide backbone.
Uniqueness: N-(2-phenoxypyrimidin-5-yl)picolinamide is unique due to its specific combination of a phenoxypyrimidine moiety with a picolinamide backbone. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications.
属性
IUPAC Name |
N-(2-phenoxypyrimidin-5-yl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O2/c21-15(14-8-4-5-9-17-14)20-12-10-18-16(19-11-12)22-13-6-2-1-3-7-13/h1-11H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FANCKUWOUDQGBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC=C(C=N2)NC(=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-fluoro-N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide](/img/structure/B2521912.png)
![7-(2-chlorophenyl)-4-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)-1,4-thiazepane](/img/structure/B2521913.png)

![1-(3,4-dichlorophenyl)-N-(4-ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2521916.png)
(2,2,2-trifluoroethyl)amine](/img/structure/B2521917.png)
![2-{[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one](/img/structure/B2521919.png)

![(Z)-3-(1,3-Benzodioxol-5-yl)-2-cyano-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2521924.png)
![N-[5-acetyl-1-(3-methoxypropyl)-6-methyl-2-oxo-1,2-dihydro-3-pyridinyl]benzenecarboxamide](/img/structure/B2521925.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(naphthalen-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2521932.png)
![2-Chloro-N-[2-(4-chlorophenyl)-2-pyrazol-1-ylethyl]propanamide](/img/structure/B2521933.png)
![2-{[(4-fluorophenyl)sulfonyl]amino}-4-methyl-N-[3-(trifluoromethyl)phenyl]pentanamide](/img/structure/B2521934.png)
![N-[(1-phenylpyrrolidin-2-yl)methyl]-1-[3-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2521935.png)
